(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine and methyl groups, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-methylpyrimidine, which is then reacted with piperidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific receptors in the body, providing insights into receptor-ligand interactions .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: Shares the pyrimidine ring structure but lacks the piperidine and methanamine groups.
1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one: Contains a similar chlorine-substituted ring but differs in the overall structure and functional groups.
Uniqueness: (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its combination of a pyrimidine ring with a piperidine and methanamine group.
Properties
Molecular Formula |
C11H18Cl2N4 |
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Molecular Weight |
277.19 g/mol |
IUPAC Name |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-8-5-10(12)15-11(14-8)16-4-2-3-9(6-13)7-16;/h5,9H,2-4,6-7,13H2,1H3;1H |
InChI Key |
CCZIVMJLBFFRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)CN)Cl.Cl |
Origin of Product |
United States |
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